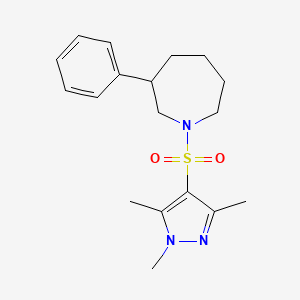
3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves various steps with acceptable reaction procedures and quantitative yields . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and varies based on the substituents present in the molecule . A series of novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . The crystalline structures presented different molecular conformations .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and depend on the specific structure of the compound . More detailed information would require specific studies or experimental data.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure . For example, the compound “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” has a molecular weight of 110.1570 .Applications De Recherche Scientifique
Catalysis and Synthesis
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, incorporating similar sulfonic acid functionalities, have been utilized as highly efficient and recyclable catalysts for the synthesis of complex nitrogen-containing heterocycles, demonstrating the potential of sulfonamides in catalyzing organic transformations (Zhang et al., 2016). This suggests that 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane could also serve as a catalyst or a catalyst precursor in similar synthetic applications.
Lanthanide(III) Complexes
Lanthanide(III) azepane dithiocarbamate complexes have been synthesized and shown good to excellent catalytic activity in organic synthesis, indicating that azepane derivatives could be promising for catalysis, especially in the context of metal-organic frameworks (Pitchaimani, Lo, & Elango, 2013).
Drug Design and Antimicrobial Properties
Compounds bearing sulfonamide moieties have been explored for their antimicrobial properties. A study on novel pyrazolopyrimidines incorporated with phenylsulfonyl groups highlighted their significant antimicrobial activities, suggesting the utility of similar structures in designing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Material Science
Azepanium ionic liquids have been synthesized from azepane, showing potential applications in green chemistry and material science, especially as alternatives to traditional solvents due to their low toxicity and high stability (Belhocine et al., 2011). This research hints at the possibility of using azepane derivatives, like this compound, in the development of new materials or solvents.
Mécanisme D'action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects . They have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Mode of Action
A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane might have similar ADME properties.
Result of Action
A similar compound displayed superior antipromastigote activity . This suggests that this compound might have similar effects.
Orientations Futures
The future directions in the study of pyrazole derivatives involve understanding the supramolecular environment of crystal structures to facilitate designing molecules with desirable properties . Furthermore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
3-phenyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-18(15(2)20(3)19-14)24(22,23)21-12-8-7-11-17(13-21)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZVUQOWCYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
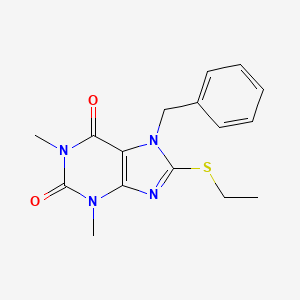
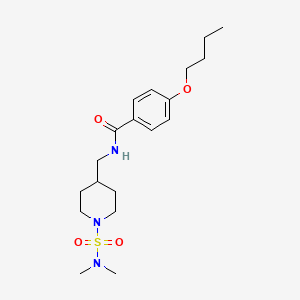
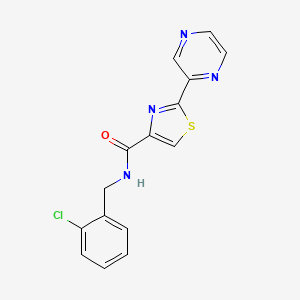
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
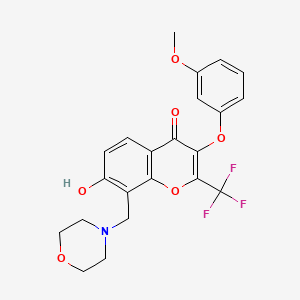
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)
![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)

